2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide
説明
2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine-threonine kinase that plays a crucial role in mitosis and is overexpressed in various types of cancers. MLN8054 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.
作用機序
2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide inhibits the activity of Aurora A kinase, which is involved in several key processes during mitosis, including spindle assembly, chromosome alignment, and cytokinesis. By inhibiting Aurora A kinase, this compound disrupts these processes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has been shown to have several other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can lead to cell death.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical models, which provides a solid foundation for further research. However, this compound also has some limitations. It has been shown to have off-target effects, which can complicate interpretation of results. Additionally, its potency and selectivity can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. One area of focus is the development of more potent and selective Aurora A kinase inhibitors. Another area of focus is the identification of biomarkers that can predict response to this compound and other Aurora A kinase inhibitors. Finally, there is interest in exploring the potential of this compound for combination therapy with other anti-cancer agents.
科学的研究の応用
2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, ovarian, and colon cancer. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-5-1-14(2-6-16)13-18(23)21-17-7-3-15(4-8-17)19(24)22-9-11-25-12-10-22/h1-8H,9-13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGZLHHBLTWNDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。